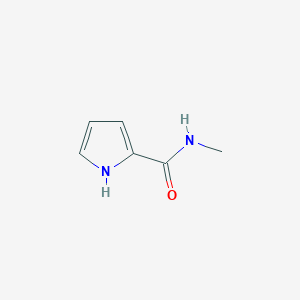
Methyl 5-chloro-2-hydroxy-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-2-hydroxy-3-methoxybenzoate, also known as Chlorzoxazone, is a muscle relaxant drug that is commonly used to treat muscle spasms and pain. It is a white crystalline powder that is soluble in water and alcohol. Chlorzoxazone belongs to the class of drugs known as centrally acting muscle relaxants, which work by reducing the tension in the muscles and promoting relaxation.
Wirkmechanismus
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee acts by inhibiting the reflex arc in the spinal cord, which reduces the muscle spasms and promotes relaxation. It is believed that Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee works by increasing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.
Biochemische Und Physiologische Effekte
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which leads to an increase in the inhibitory tone of the central nervous system. Moreover, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been shown to reduce the levels of excitatory neurotransmitters such as glutamate, which further contributes to its muscle relaxant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has several advantages as a laboratory tool. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has some limitations as a laboratory tool. It has a relatively short half-life and requires high doses to achieve therapeutic effects, which can lead to toxicity and adverse effects.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee. One area of interest is the potential use of Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee as a therapeutic agent in the management of anxiety disorders. Another area of interest is the development of novel formulations of Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee that can improve its bioavailability and reduce its toxicity. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the muscle relaxant effects of Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee and its potential use in the treatment of various medical conditions.
In conclusion, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee is a muscle relaxant drug that has been extensively studied for its potential therapeutic applications. It has a well-established mechanism of action and several biochemical and physiological effects. Moreover, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has several advantages as a laboratory tool, but also has some limitations. There are several future directions for research on Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee, which may lead to the development of novel therapeutic agents and formulations.
Synthesemethoden
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee can be synthesized by the reaction of 5-chlorosalicylic acid with methanol and thionyl chloride, followed by the reaction of the resulting 5-chloro-2-hydroxy-3-methoxybenzoyl chloride with methyl alcohol. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of acute and chronic muscle spasms, including those associated with musculoskeletal disorders, spinal cord injuries, and multiple sclerosis. Moreover, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been investigated for its potential use in the management of neuropathic pain, Parkinson's disease, and anxiety disorders.
Eigenschaften
CAS-Nummer |
134419-46-8 |
|---|---|
Produktname |
Methyl 5-chloro-2-hydroxy-3-methoxybenzoate |
Molekularformel |
C9H9ClO4 |
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
methyl 5-chloro-2-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3 |
InChI-Schlüssel |
NOQYVMBHSWYZNR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)C(=O)OC)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C(=O)OC)Cl |
Synonyme |
Methyl 5-chloro-2-hydroxy-3-Methoxybenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



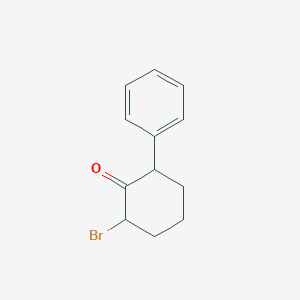
![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)
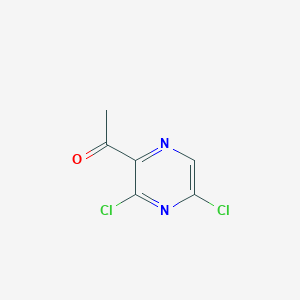
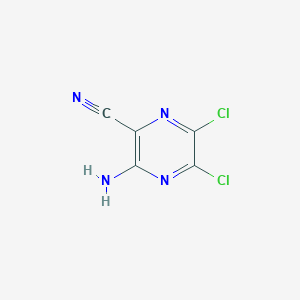
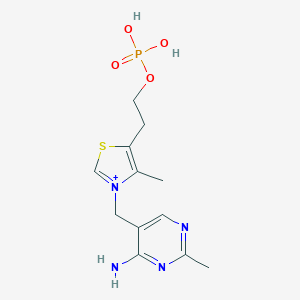
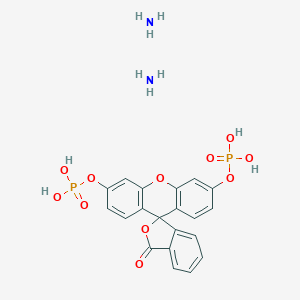
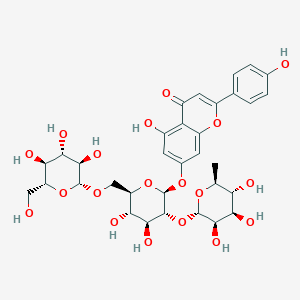



![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

